Calcium thioglycolate trihydrate
Overview
Description
Calcium Thioglycolate Trihydrate is a fine crystalline powder . It is used as a depilatory agent, which means it is used for hair removal . It is less irritant but also less soluble and less effective compared to Potassium Thioglycolate .
Molecular Structure Analysis
The molecular formula of Calcium Thioglycolate Trihydrate is C₂H₂CaO₂S * 3H₂O . The molar mass is 184.23 g/mol .Physical And Chemical Properties Analysis
Calcium Thioglycolate Trihydrate has a melting point of 270 - 280 °C (decomposition) . It has a pH value of 11 - 12 (10 g/l, H₂O, 20 °C) . It is soluble in water and slightly soluble in alcohols and chloroform . It is insoluble in ether, benzene, and petroleum ether .Scientific Research Applications
Cosmetics: Depilatory Agent
Calcium thioglycolate trihydrate is commonly used in the cosmetic industry as a depilatory agent. It breaks down the disulfide bonds in keratin, weakening the hair so that it is easily removed from the skin .
Analytical Chemistry: Standard Solution Preparation
In analytical chemistry, it is utilized to prepare standard thioglycolic acid solutions for capillary electrophoretic determination of thioglycolic acid in cosmetic products .
Environmental Remediation: Heavy Metal Removal
This compound has been applied in environmental remediation to remove heavy metals from water bodies through modified biochar, showing exceptional adsorption performance .
Hair Treatment Formulations
It is a key component in hair treatment formulations used for hair loosening as an alternative to sodium sulfide, providing a less harmful method for hair processing .
Safety and Handling Studies
Studies on the safety and handling of Calcium thioglycolate trihydrate are crucial for its use in various industries, ensuring proper guidelines are followed .
Mechanism of Action
Target of Action
Calcium thioglycolate trihydrate is primarily targeted towards hair follicles, where it acts as a depilatory agent . It is also used in the pharmaceutical industry and as a reagent for testing metal ions .
Mode of Action
Calcium thioglycolate trihydrate interacts with its targets by breaking down the disulfide bonds in keratin, a protein that gives structure to hair . This action weakens the hair, making it easier to remove.
Biochemical Pathways
The action of calcium thioglycolate trihydrate primarily affects the structural integrity of hair by disrupting the keratin proteins. The downstream effects include the weakening and removal of hair .
Pharmacokinetics
Given its use in topical applications such as hair removal creams, it is likely that its bioavailability is localized to the area of application .
Result of Action
The molecular and cellular effects of calcium thioglycolate trihydrate’s action result in the breakdown of keratin proteins in hair, leading to hair removal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium thioglycolate trihydrate. For instance, it is soluble in water and has a certain heat resistance and stability at room temperature . It should be stored in a dry, cool place, away from fire and flammable substances . Its action may also be influenced by the presence of metal ions such as iron and copper .
Safety and Hazards
properties
IUPAC Name |
calcium;2-sulfanylacetate;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2S.Ca.3H2O/c2*3-2(4)1-5;;;;/h2*5H,1H2,(H,3,4);;3*1H2/q;;+2;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPSBNMXUNFKPA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium thioglycolate trihydrate | |
CAS RN |
5793-98-6, 65208-41-5 | |
Record name | Calcium thioglycolate trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, mercapto-, calcium salt (1:1), trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM THIOGLYCOLATE TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F376WF95N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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